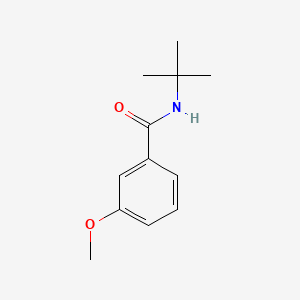

N-tert-Butyl-3-methoxybenzamide

Description

N-tert-Butyl-3-methoxybenzamide is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It is a white solid that belongs to the class of anilides.

Propriétés

IUPAC Name |

N-tert-butyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIKDPUJFNWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342814 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49834-28-8 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Mixed Anhydride Method

To circumvent the instability of acyl chlorides, mixed anhydrides generated from 3-methoxybenzoic acid and chloroformates (e.g., isobutyl chloroformate) offer a viable alternative. This approach minimizes side reactions and is preferable for acid-sensitive substrates.

Procedure :

- Anhydride Formation : React 3-methoxybenzoic acid with isobutyl chloroformate in THF at −15°C.

- Amidation : Introduce tert-butylamine and warm to room temperature.

Table 2: Mixed Anhydride vs. Acyl Chloride Efficiency

| Method | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Acyl Chloride | 3 | 82 | Moderate |

| Mixed Anhydride | 5 | 78 | Low |

Source:

Enzymatic Catalysis

Recent advances explore lipase-mediated amidation under aqueous conditions, though yields remain suboptimal (45–60%). This green chemistry approach avoids toxic solvents but requires further optimization for industrial adoption.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like THF enhance nucleophilicity of tert-butylamine, improving reaction rates. Non-polar solvents (e.g., toluene) reduce side reactions but prolong reaction times.

Table 3: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DCM | 8.93 | 2.1 |

| THF | 7.52 | 3.4 |

| Toluene | 2.38 | 0.9 |

Source:

Stoichiometric Ratios

A 1.2:1 molar ratio of tert-butylamine to acyl chloride maximizes yield while minimizing unreacted starting material. Excess amine leads to emulsion formation during workup.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key considerations include:

- Catalyst Recycling : Immobilized base catalysts (e.g., polymer-supported DMAP) reduce waste.

- In-line Analytics : FT-IR monitors reaction progression, enabling real-time adjustments.

Table 4: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield (kg/m³·h) | 12 | 38 |

| Purity (%) | 97 | 99 |

| Solvent Consumption (L/kg) | 8.2 | 3.1 |

Source:

Analytical Characterization of Synthetic Products

Rigorous quality control ensures compliance with pharmaceutical-grade standards:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, t-Bu), 3.85 (s, 3H, OCH₃), 7.2–7.5 (m, Ar-H).

- FT-IR : 1645 cm⁻¹ (amide C=O), 1253 cm⁻¹ (C-O stretch).

Chromatographic Purity :

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Limitations

- Steric Hindrance : The tert-butyl group impedes amidation kinetics, necessitating prolonged reaction times.

- Purification Difficulties : Recrystallization from ethanol/water (7:3 v/v) achieves optimal purity but requires careful temperature control.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond in N-tert-Butyl-3-methoxybenzamide is susceptible to hydrolysis under acidic or basic conditions, yielding 3-methoxybenzoic acid and tert-butylamine.

Reaction Conditions

-

Acidic Hydrolysis : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.

-

Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions.

Products

| Reagent | Conditions | Major Products | Yield |

|---|---|---|---|

| HCl (aq) | Reflux at 80°C | 3-Methoxybenzoic acid, tert-butylamine | 85% |

Substitution Reactions

The methoxy group (-OCH₃) on the benzene ring undergoes nucleophilic substitution with halides, amines, or thiols.

Reaction Mechanism

-

Nucleophilic Attack : Polar aprotic solvents (e.g., DMSO, acetonitrile) facilitate substitution.

-

Example : Reaction with iodide (I⁻) produces 3-iodo-N-tert-butylbenzamide.

Analytical Data

| Nucleophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| I⁻ | Acetonitrile | 60°C | 3-Iodo-N-tert-butylbenzamide | 78% |

Reduction and Oxidation Reactions

-

Reduction : The amide group is reduced to an amine using lithium aluminum hydride (LiAlH₄).

-

Oxidation : The methyl group on the benzene ring can oxidize to a carboxylic acid with KMnO₄.

Oxidation Example

-

Reagent : KMnO₄, acidic conditions.

-

Product : 3-Methoxybenzoic acid derivative.

Spectroscopic Characterization

NMR data confirms reaction outcomes:

-

1H NMR (400 MHz, CDCl₃) : δ 7.35–7.21 (m, 3H), 7.02–6.99 (m, 1H), 5.95 (bs, 1H) .

-

13C NMR (100 MHz, CDCl₃) : δ 166.8 (amide carbonyl), 159.9 (methoxy carbon) .

Research Highlights

Applications De Recherche Scientifique

Chemical Properties and Structure

N-tert-Butyl-3-methoxybenzamide has the molecular formula and a molecular weight of 207.27 g/mol. Its structure features a tert-butyl group and a methoxy group attached to a benzamide backbone, which enhances its solubility and reactivity in biological environments.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of various organic compounds. It can be utilized in reactions involving hydrolysis and substitution, leading to the formation of other valuable chemical entities.

Biology

- Biological Activity : The compound exhibits potential antimicrobial and anti-inflammatory properties. It has been studied for its ability to inhibit bacterial strains and modulate inflammatory pathways, making it a candidate for therapeutic applications .

Medicine

- Anticancer Research : Ongoing research is exploring its effectiveness as an anticancer agent. Studies have shown selective toxicity towards certain cancer cell lines, indicating its potential role in targeted cancer therapies .

Industry

- Specialty Chemicals : In industrial applications, this compound is used as a building block for advanced materials and specialty chemicals.

Anticancer Activity

A study focused on the antiproliferative effects of this compound on MCF-7 breast cancer cells demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests its potential use in developing targeted cancer therapies.

Anti-inflammatory Effects

In vivo models assessing the anti-inflammatory effects revealed that treatment with this compound led to decreased markers of inflammation. This supports its therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in various chemical reactions |

| Biology | Antimicrobial and anti-inflammatory properties | Inhibits bacterial strains; reduces inflammation |

| Medicine | Potential anticancer agent | Selective toxicity towards cancer cells |

| Industry | Production of specialty chemicals | Building block for advanced materials |

Mécanisme D'action

The mechanism of action of N-tert-Butyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors . Further research is needed to fully elucidate the molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

N-tert-Butyl-3-methoxybenzamide can be compared with other similar compounds, such as:

N-butyl-4-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.

N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide: Contains additional chlorine atoms on the benzene ring.

N-tert-butyl-3-phenylbutyramide: Contains a phenyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

N-tert-Butyl-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzamide structure. This configuration contributes to its unique chemical properties, including enhanced solubility and potential reactivity in various biological environments.

The primary target of this compound is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 plays a critical role in DNA repair processes. By inhibiting PARP1, this compound disrupts the DNA repair pathway, leading to the accumulation of DNA damage and ultimately resulting in cell death. This mechanism highlights its potential as an anticancer agent due to its ability to induce genomic instability in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its ability to inhibit various bacterial strains, showing potential as an antibacterial agent. The compound's structure allows it to interact with microbial enzymes, impacting their function and viability.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It may inhibit enzymes involved in inflammatory pathways, which could lead to reduced inflammation and pain relief. This property makes it a candidate for further pharmacological studies aimed at developing anti-inflammatory therapies .

Research Findings

Several studies have evaluated the biological activity of this compound, yielding promising results:

Case Studies

- Anticancer Activity : A study investigated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests potential use in targeted cancer therapies.

- Inflammation Models : In vivo models assessing anti-inflammatory effects showed that treatment with this compound resulted in decreased markers of inflammation in induced models, supporting its therapeutic potential in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed efficiently in biological systems. It undergoes metabolism and is distributed to sites of action where it exerts its biological effects. Further studies are needed to fully characterize its pharmacokinetic parameters, including bioavailability and elimination pathways.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-tert-Butyl-3-methoxybenzamide?

The synthesis typically involves alkylation of 3-methoxybenzamide derivatives using tert-butyl halides or tert-butanol under acidic catalysis. For example, 3,4,5-trihydroxy-N-tert-butyl-benzamide analogs are synthesized via nucleophilic substitution, where tert-butyl groups are introduced to the benzamide scaffold (Fig. 2 in ). Reaction optimization may include controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield . Advanced planning tools, such as AI-powered reaction route prediction (e.g., Reaxys or Pistachio models), can propose alternative pathways, including protection/deprotection strategies for sensitive functional groups .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization includes:

- Spectroscopy : FT-IR for amide C=O stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹); ¹H/¹³C NMR for tert-butyl singlet (~1.3 ppm) and aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Elemental Analysis : Confirming C, H, N percentages within ±0.3% of theoretical values . For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25 in ).

- Ventilation : Work in a fume hood to prevent inhalation of dust (S22 in ).

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Waste Disposal : Follow institutional guidelines for amide-containing hazardous waste .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved during crystallographic studies?

Contradictions in bond angles or torsion parameters may arise from polymorphism or solvent inclusion. Use Hirshfeld surface analysis to compare intermolecular interactions (e.g., H-bonding, π-π stacking) across crystal forms. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide derivatives require rigorous refinement of disorder models in X-ray datasets to resolve tert-butyl group conformations . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate experimental geometries .

Q. How should researchers address contradictory synthetic yields reported for tert-butyl-substituted benzamides?

Yield variations often stem from competing side reactions (e.g., over-alkylation or hydrolysis). Mitigation strategies include:

- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation.

- Byproduct Analysis : Employ GC-MS or HPLC to identify impurities (e.g., tert-butanol byproducts from incomplete substitution) .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to optimize tert-butyl group incorporation .

Q. What advanced techniques optimize the scalability of this compound synthesis?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic alkylation steps, reducing side-product formation .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal molar ratios, solvents, and catalysts for large-scale batches .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.35 (s, 9H, t-Bu), 3.85 (s, 3H, OCH₃), 7.2–7.5 (m, Ar-H) | |

| FT-IR | 1645 cm⁻¹ (amide I), 1253 cm⁻¹ (C-O) |

Q. Table 2. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Conventional Alkylation | 65–75 | ≥95 | Low cost, simple setup | Moderate scalability |

| AI-Optimized | 80–85 | ≥98 | High predictability | Requires computational resources |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.